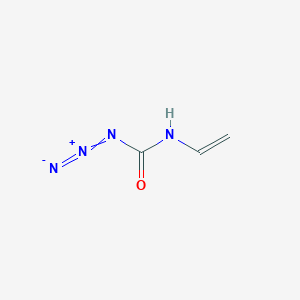

Ethenylcarbamyl azide

Description

Historical Trajectory and Evolution of Organic Azide (B81097) Research

The field of organic azide chemistry traces its origins to 1864, when Peter Griess synthesized the first organic azide, phenyl azide. wikipedia.orgnih.govat.uakit.eduwiley.comnih.govmdpi.com This discovery laid the groundwork for future explorations into this unique class of compounds. A few years later, Theodor Curtius made pivotal contributions, discovering hydrazoic acid in 1890 and subsequently describing the famed Curtius rearrangement, a reaction involving the thermal decomposition of acyl azides into isocyanates. wikipedia.orgkit.eduwiley.comencyclopedia.comwikipedia.orgwikipedia.orgsciencehistory.org Another landmark was established by Tiemann in 1891 with the first proposal of nitrenes as reactive intermediates in azide reactions. kit.edu

Despite these early breakthroughs, widespread interest in organic azides remained relatively modest for many years, largely due to the inherent instability and explosive nature of many low-molecular-weight azide compounds. wikipedia.orgat.ua The perception of azides began to shift significantly in the mid-20th century. kit.eduwiley.com Rolf Huisgen's extensive work on 1,3-dipolar cycloaddition reactions in the 1950s and 1960s revealed the synthetic potential of azides for constructing heterocyclic systems. wikipedia.org However, the most dramatic surge in interest occurred with the advent of "click chemistry," a concept introduced by K. Barry Sharpless. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of a click reaction, provided a highly reliable and efficient method for forming triazoles, transforming organic azides into indispensable tools in drug discovery, material science, and chemical biology. wikipedia.orgmdpi.combaseclick.eu

Classification and Structural Diversity of Organic Azides with Relevance to Ethenylcarbamyl Azide

Organic azides are a diverse class of compounds, generally categorized based on the nature of the organic substituent attached to the azide moiety. wiley.com This structural diversity leads to a wide range of stabilities and reactivities. Aliphatic azides, for instance, are generally more stable than those with adjacent olefinic, aromatic, or carbonyl groups. kit.edu

| Classification of Organic Azides |

| Class |

| Alkyl Azides |

| Aryl Azides |

| Acyl Azides |

| Vinyl Azides |

| Sulfonyl Azides |

This compound is a specific type of carbamoyl (B1232498) azide. Carbamoyl azides are themselves a subclass of acyl azides, characterized by the structure R₂N-CO-N₃. In the case of this compound, one of the substituents on the nitrogen of the carbamoyl group is an ethenyl (vinyl) group, giving it the structure CH₂=CH-NH-CO-N₃. This structure is significant because it incorporates features of both a carbamoyl azide and a compound containing a vinyl group .

Vinyl Azides: This class of compounds features an azide group directly bonded to a carbon-carbon double bond. rsc.org They are exceptionally useful building blocks in organic synthesis, capable of acting as electrophiles, nucleophiles, or radical acceptors. nih.govkit.edu Their reactions, often proceeding through intermediates like 2H-azirines or iminyl radicals, provide access to a vast array of nitrogen-containing heterocycles. nih.govrsc.orgrsc.org

Carbamoyl Azides: As acyl azides, their chemistry is dominated by the Curtius rearrangement, providing a pathway to amines and ureas. raco.catorganic-chemistry.org They also exhibit reactivity similar to isocyanates and can react with nucleophiles, such as hydroxylamine, to form biologically relevant structures like N-hydroxyureas. raco.catorganic-chemistry.org Modern synthetic methods for carbamoyl azides include iron-catalyzed reactions of redox-active esters with azide sources. organic-chemistry.orgthieme-connect.com

Academic Significance of this compound and Related Derivatives in Contemporary Synthetic Chemistry

The academic significance of this compound lies in its bifunctional nature, combining the rich reactivity of a carbamoyl azide with the synthetic potential of a vinyl group. While specific research focusing solely on this compound is not widespread, its importance can be inferred from the extensive applications of its constituent functional groups in modern synthetic chemistry.

As a carbamoyl azide , the compound is a valuable precursor for the synthesis of vinyl-substituted amines and ureas through the Curtius rearrangement. raco.catorganic-chemistry.org This transformation is fundamental in organic synthesis for accessing nitrogen-containing scaffolds from carboxylic acid derivatives. The ability of carbamoyl azides to react with various nucleophiles further broadens their utility in constructing complex molecules. organic-chemistry.orgacs.org

The presence of the ethenyl (vinyl) group introduces a second reactive handle into the molecule. This functionality is highly sought after in contemporary chemistry for several reasons:

Heterocycle Synthesis: Vinyl azides are renowned for their role as versatile synthons in the construction of diverse nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. nih.govrsc.org The vinyl group in this compound could potentially participate in intramolecular cyclizations or act as a dienophile or dipolarophile in intermolecular reactions.

Radical Acceptor Chemistry: The vinyl moiety can act as a radical acceptor, allowing for the introduction of various functional groups through radical addition pathways, a rapidly developing area of organic synthesis. rsc.orgacs.org

Polymer Chemistry: The vinyl group is a polymerizable unit, suggesting that this compound and its derivatives could serve as monomers for the creation of functional polymers. The azide group could then be used for post-polymerization modification via click chemistry or reduction. baseclick.eu

In essence, this compound represents a synthetically versatile building block. Its derivatives are of academic interest as they provide pathways to molecules that merge the structural features derived from both vinyl and carbamoyl azide chemistry, opening avenues for the creation of novel materials and biologically active compounds. The dual reactivity allows for sequential or orthogonal chemical modifications, making such compounds powerful tools in combinatorial chemistry and the synthesis of complex molecular architectures. nih.govbaseclick.eu

Structure

2D Structure

3D Structure

Properties

CAS No. |

823810-44-2 |

|---|---|

Molecular Formula |

C3H4N4O |

Molecular Weight |

112.09 g/mol |

IUPAC Name |

1-diazo-3-ethenylurea |

InChI |

InChI=1S/C3H4N4O/c1-2-5-3(8)6-7-4/h2H,1H2,(H,5,8) |

InChI Key |

ZGFCNEBGDMOSTJ-UHFFFAOYSA-N |

Canonical SMILES |

C=CNC(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for Ethenylcarbamyl Azide and Analogous Azido Compounds

Diazo Transfer Reactions to Primary Amines and Activated Methylene (B1212753) Substrates

Diazo-transfer reactions are a powerful method for the conversion of primary amines to azides. This transformation involves the transfer of a diazo group from a donor reagent to the amine, which then rearranges to the corresponding azide (B81097). A variety of reagents have been developed for this purpose, each with its own advantages in terms of safety, efficiency, and substrate scope.

Commonly used diazo-transfer reagents include trifluoromethanesulfonyl azide (TfN₃) and imidazole-1-sulfonyl azide. The latter is often preferred due to its crystalline, stable nature, and the fact that it can be prepared from inexpensive starting materials. The reaction is typically carried out in the presence of a base to facilitate the transfer.

For activated methylene substrates, which possess two electron-withdrawing groups, diazo-transfer reactions lead to the formation of diazo compounds. This reaction proceeds via deprotonation of the methylene group by a base, followed by reaction of the resulting carbanion with the diazo-transfer reagent.

| Diazo-Transfer Reagent | Substrate | Product | Key Features |

| Trifluoromethanesulfonyl azide (TfN₃) | Primary Amines | Alkyl/Aryl Azides | Highly reactive, broad applicability. |

| Imidazole-1-sulfonyl azide hydrochloride | Primary Amines | Alkyl/Aryl Azides | Crystalline, stable, and safer alternative to TfN₃. |

| 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) | Primary Amines | Organic Azides | Safe and stable crystalline reagent, metal-free reaction. researchgate.net |

Nucleophilic Displacement Reactions of Alkyl Halides and Sulfonates with Azide Sources

One of the most common and straightforward methods for introducing an azide group is through the nucleophilic substitution (Sₙ2) reaction of an alkyl halide or sulfonate with an azide salt, typically sodium azide (NaN₃). This method is highly effective for primary and secondary substrates.

The reactivity of the leaving group is a critical factor, with the order of reactivity being I > Br > Cl > OTs (tosylate) > OMs (mesylate). The choice of solvent is also important; polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are commonly used to dissolve the azide salt and promote the reaction.

| Substrate | Leaving Group | Azide Source | Solvent | Product |

| Alkyl Halide | I, Br, Cl | Sodium Azide | DMF, DMSO, Acetone | Alkyl Azide |

| Alkyl Sulfonate | OTs, OMs | Sodium Azide | DMF, DMSO | Alkyl Azide |

Oxidative Azidation Methods for Carbon-Nitrogen Bond Formation

Oxidative azidation provides a means to form a carbon-nitrogen bond directly from a C-H bond or a C=C double bond. These methods often involve the use of a metal catalyst and an azide source, which can be TMSN₃ (trimethylsilyl azide) or NaN₃.

For alkenes, oxidative azidation can lead to the formation of vicinal diazides or azido-functionalized products, depending on the reaction conditions and the substrate. Radical-mediated processes have also been developed for the azidation of C-H bonds, offering a direct route to azides from hydrocarbons.

Reaction Mechanisms and Transformations Involving Ethenylcarbamyl Azide

Fundamental Reactivity Patterns of the Azide (B81097) Group

The azide group is a versatile functional group in organic synthesis, known for its participation in a wide array of chemical transformations. rsc.orgnih.govnih.govnih.gov The reactivity of the azide in ethenylcarbamyl azide is modulated by the electronic effects of the adjacent vinyl and carbonyl groups.

Organic azides, including this compound, exhibit a dual reactivity profile, capable of acting as both nucleophiles and electrophiles. nih.gov

Nucleophilic Character : The terminal nitrogen atom (Nγ) of the azide group is mildly nucleophilic. nih.gov In the context of this compound, the vinyl group, being in conjugation with the azide, enhances the nucleophilicity of the β-carbon, analogous to an enamine. ntu.edu.sg This allows the vinyl azide moiety to engage in reactions with various electrophiles. ntu.edu.sg The nucleophilic attack of the azide ion itself is a well-established method for forming C-N bonds in substitution reactions, such as in the opening of epoxides or in conjugate additions. masterorganicchemistry.com

Electrophilic Character : The central nitrogen atom (Nβ) of the azide is electrophilic. More significantly, carbamoyl (B1232498) azides are recognized as effective carbamoylating agents, reacting with nucleophiles like amines and hydroxylamine. acs.orgorganic-chemistry.orgraco.cat This reactivity is akin to that of isocyanates. raco.cat Therefore, this compound is expected to react with nucleophiles at the carbonyl carbon, leading to the transfer of the ethenylcarbamoyl group and displacement of the azide ion. Electron-deficient azides, such as acyl and carbamoyl azides, show enhanced reactivity toward electron-rich reaction partners. nih.gov

The dual electronic nature of azides is summarized in the following table, which outlines the expected reactivity sites of this compound.

| Reactivity Type | Attacking Species | Site of Attack on this compound | Expected Outcome |

| Nucleophilic | Electrophile (E+) | β-carbon of the vinyl group | Addition to the double bond |

| Electrophilic | Nucleophile (Nu-) | Carbonyl carbon | Acyl substitution / Carbamoylation |

| Nucleophilic | Nucleophile (Nu-) | Terminal Nitrogen (Nγ) of Azide | Potential for triazene (B1217601) formation |

A hallmark reaction of organic azides is the extrusion of molecular nitrogen (N₂) upon thermal or photochemical stimulation. nih.govnih.govnih.govscispace.com This denitrogenation process generates a highly reactive nitrene intermediate, which is central to the subsequent transformations of the molecule. nih.govscispace.comrsc.org

For this compound, two primary decomposition pathways are conceivable upon heating or irradiation: one involving the vinyl azide portion and another related to the carbamoyl azide. The thermal decomposition of vinyl azides often leads to the formation of 2H-azirines. nih.govscispace.comrsc.org The stability of the azide and the products formed can depend significantly on the substitution pattern and reaction conditions. rsc.org For instance, some vinyl azides decompose at room temperature, while others require elevated temperatures. rsc.org The process can occur either through a stepwise mechanism involving a vinyl nitrene intermediate or via a concerted ring closure with simultaneous nitrogen loss. rsc.org

Photochemical activation provides an alternative, often milder, route to the same reactive intermediates. nih.govsmolecule.com Irradiation, sometimes with specific wavelengths of light, can trigger the photodenitrogenation to generate the vinyl nitrene, which then cyclizes to the 2H-azirine. smolecule.com This photochemical approach can offer advantages such as lower energy requirements and reduced formation of thermal decomposition byproducts. smolecule.com

The loss of dinitrogen from this compound generates a transient ethenylcarbamoyl nitrene intermediate. Nitrenes are the nitrogen analogs of carbenes, possessing a nitrogen atom with only six valence electrons, rendering them highly electrophilic and reactive. researchgate.net They can exist in two electronic spin states: singlet and triplet.

Singlet Nitrene : The singlet state is typically formed initially upon thermal or photochemical decomposition from a diamagnetic azide precursor. rsc.org It has two paired electrons in one orbital and a vacant p-orbital. Singlet nitrenes are known to undergo reactions in a stereospecific manner.

Triplet Nitrene : The triplet state is generally the ground state for nitrenes. It has two unpaired electrons in different orbitals. The singlet nitrene can relax to the more stable triplet state. Triplet nitrenes behave like diradicals and their reactions are often non-stereospecific.

The generation of the nitrene intermediate from this compound can be influenced by the decomposition method. Direct photolysis often leads to the singlet nitrene, while the use of a triplet sensitizer (B1316253) can generate the triplet nitrene directly. The properties of the expected nitrene are summarized below.

| Nitrene State | Electron Configuration | Reactivity Profile |

| Singlet | Two paired non-bonding electrons, vacant p-orbital | Concerted, stereospecific reactions |

| Triplet | Two unpaired non-bonding electrons (diradical character) | Stepwise, non-stereospecific reactions, H-abstraction |

The decomposition of the simplest carbamoyl azides has been studied in solid noble gas matrices, where ArF laser photolysis allowed for the formation and detection of the corresponding carbamoyl nitrenes. researchgate.net A similar approach could, in principle, be used to characterize the ethenylcarbamoyl nitrene.

Once formed, the highly reactive ethenylcarbamoyl nitrene intermediate can undergo several characteristic transformations. The specific pathway taken will depend on the reaction conditions and the presence of other reagents.

Intramolecular Rearrangement (Curtius-type) : Carbamoyl azides are known precursors for the Curtius rearrangement, where the nitrene rearranges to form an isocyanate. masterorganicchemistry.comraco.cat In the case of ethenylcarbamoyl nitrene, this would lead to the formation of ethenyl isocyanate.

Cyclization : Vinyl nitrenes are well-known to undergo intramolecular cyclization to form 2H-azirines. nih.govscispace.comrsc.org This is a dominant pathway for many vinyl azides upon thermolysis or photolysis. nih.gov The resulting azirine is a strained three-membered ring that can be isolated or undergo further reactions. There is firm evidence supporting the intermediacy of vinyl nitrenes in the thermal rearrangement of 2H-azirines. rsc.org

C–H Insertion : Nitrenes can insert into carbon-hydrogen single bonds to form new C–N bonds, yielding amines or amides. This reaction is a powerful tool for C-H amination. Singlet nitrenes typically undergo C-H insertion with retention of configuration.

Addition to Alkenes : Nitrenes add to carbon-carbon double bonds to form three-membered aziridine (B145994) rings. The stereochemistry of this addition reaction is dependent on the spin state of the nitrene; singlet nitrenes add stereospecifically, while triplet nitrenes react in a stepwise, non-stereospecific manner.

Thermal and Photochemical Denitrogenation Pathways.

Cycloaddition Reactions of this compound as a 1,3-Dipole

Organic azides are classic 1,3-dipoles and readily participate in 1,3-dipolar cycloaddition reactions with various unsaturated partners (dipolarophiles). organic-chemistry.orgnumberanalytics.com This reaction provides a direct route to five-membered heterocyclic rings.

The Huisgen 1,3-dipolar cycloaddition is a reaction between a 1,3-dipole (the azide) and a dipolarophile (such as an alkyne or alkene) to form a five-membered ring. organic-chemistry.org The reaction of an azide with an alkyne yields a 1,2,3-triazole, while reaction with an alkene yields a triazoline. d-nb.info

This compound is expected to undergo this cycloaddition. The reaction can be performed under thermal conditions, although this often requires elevated temperatures and can lead to a mixture of regioisomers, especially with unsymmetrical alkynes. organic-chemistry.org For vinyl azides, this thermal cycloaddition pathway competes with the denitrogenation to form nitrenes/azirines. rsc.org

A significant advancement in this area is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click reaction". masterorganicchemistry.comnumberanalytics.com This catalytic variant is highly efficient, proceeds under mild conditions, and, importantly, provides excellent regioselectivity, typically yielding the 1,4-disubstituted triazole isomer exclusively. The copper-catalyzed Huisgen-type cycloaddition has been successfully applied to vinyl azides for the synthesis of vinyltriazoles. beilstein-journals.org This suggests that this compound could be a viable substrate for CuAAC reactions with terminal alkynes, providing a regioselective route to N-carbamoyl-substituted vinyltriazoles. The reaction of vinyl azides has also been shown to proceed with alkene dipolarophiles to form dihydropyrroles via a [3+2] cycloaddition of an in-situ formed nitrile ylide intermediate. researchgate.net

The general outcomes of Huisgen cycloadditions involving an azide are presented in the table below.

| Dipolarophile | Reaction Type | Catalyst | Product | Regioselectivity |

| Alkyne | Thermal Huisgen Cycloaddition | None | 1,2,3-Triazole | Often a mixture of regioisomers |

| Alkene | Thermal Huisgen Cycloaddition | None | Triazoline | Dependent on substituents |

| Terminal Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Cu(I) | 1,4-disubstituted 1,2,3-Triazole | High (typically single isomer) |

| Alkene (e.g., Acrylonitrile) | Photochemical [3+2] Cycloaddition (via Nitrile Ylide) | Light (hν) | Dihydropyrrole | High (single regioisomer reported) researchgate.net |

Metal-Catalyzed Azide-Alkyne Cycloaddition (CuAAC and RuAAC).

Potential for Cycloadditions Involving the Ethenyl Moiety

The ethenyl (vinyl) group in this compound is an alkene and, as such, possesses the potential to participate in its own set of cycloaddition reactions. While the azide is generally more reactive in 1,3-dipolar cycloadditions, the ethenyl group could theoretically act as a dipolarophile or dienophile under appropriate conditions. For instance, it could potentially undergo a [4+2] cycloaddition (Diels-Alder reaction) with a suitable diene or participate in [2+2] cycloadditions, which are often promoted photochemically. The specific reactivity would depend on the reaction partners and conditions employed, representing an alternative pathway for chemical modification of the molecule.

Rearrangement Reactions of this compound

Beyond cycloadditions, the acyl azide functional group is renowned for its ability to undergo rearrangement reactions, most notably the Curtius rearrangement.

Curtius Rearrangement: Mechanistic Pathways to Isocyanates and Derived Products

The Curtius rearrangement is the thermal or photochemical decomposition of an acyl azide to form an isocyanate with the concomitant loss of dinitrogen (N₂) gas. wikipedia.orgbyjus.com This reaction is a reliable method for converting carboxylic acids, via their corresponding acyl azides, into amines, carbamates, or urea (B33335) derivatives. nih.govnih.gov

When this compound is heated, it undergoes this rearrangement to produce ethenyl isocyanate and nitrogen gas. wikipedia.orgorganic-chemistry.org

Mechanism: While an early hypothesis suggested a two-step mechanism involving the formation of a discrete acyl nitrene intermediate, substantial evidence from thermal rearrangements points to a concerted mechanism. wikipedia.orgnih.gov In this pathway, the migration of the alkyl or aryl group (in this case, the ethenyl group) from the carbonyl carbon to the adjacent nitrogen occurs simultaneously with the expulsion of nitrogen gas. wikipedia.org This concerted process happens with complete retention of the migrating group's stereochemistry. nih.gov

The resulting ethenyl isocyanate is a highly reactive intermediate. It can be readily attacked by various nucleophiles to yield stable final products. For example, reaction with water leads to an unstable carbamic acid that decarboxylates to yield vinylamine (B613835) (which would likely tautomerize), while reaction with an alcohol (R'-OH) traps the isocyanate as a stable ethenyl carbamate (B1207046). byjus.comorganic-chemistry.org

| Feature | Description |

| Reactant | This compound |

| Transformation | Thermal decomposition and rearrangement. organic-chemistry.org |

| Intermediate | Ethenyl isocyanate. wikipedia.org |

| Byproduct | Nitrogen gas (N₂). byjus.com |

| Mechanism | Believed to be a concerted process with no discrete nitrene intermediate under thermal conditions. wikipedia.orgnih.gov |

| Derived Products | Reaction of the isocyanate with nucleophiles like alcohols or amines yields stable carbamates or ureas, respectively. wikipedia.org |

This table summarizes the key features of the Curtius rearrangement as applied to this compound.

Rearrangements Characteristic of Vinyl Azides (e.g., to 2H-Azirines, Iminyl Radicals, Pyrroles)

Vinyl azides are versatile precursors for a variety of nitrogen-containing heterocycles due to their ability to undergo unique rearrangements. nih.govrsc.org

2H-Azirines: The thermal or photochemical decomposition of vinyl azides is a primary method for generating 2H-azirines. scispace.comnih.govresearchgate.netarkat-usa.org These highly strained three-membered rings are valuable synthetic intermediates but are often unstable and difficult to handle. nih.gov The formation of 2H-azirines can occur through a concerted process or via a vinyl nitrene intermediate. arkat-usa.orgrsc.org For instance, the vapor phase pyrolysis of α-phenyl vinyl azide yields 2-phenylazirine. scispace.com These 2H-azirines can then react further; for example, they can undergo ring-opening to form nitrile ylides, which can participate in [3+2] cycloaddition reactions. nih.govresearchgate.net

Iminyl Radicals: Vinyl azides can serve as acceptors for radical species, leading to the formation of iminyl radicals with the expulsion of dinitrogen. nih.govrsc.org For example, the addition of a sulfanyl (B85325) radical to the β-carbon of a vinyl azide can produce a transient 2-sulfanyliminyl radical. acs.org Similarly, the addition of a CF3 radical to a vinyl azide generates a trifluoromethyl iminyl radical. scispace.com These iminyl radicals can then undergo various transformations, including intramolecular cyclizations onto double bonds or aromatic rings, and fragmentation to yield nitriles. scispace.comacs.org

Pyrroles: Vinyl azides are effective synthons for the synthesis of polysubstituted pyrroles. One method involves the thermal reaction of vinyl azides with 1,3-dicarbonyl compounds. organic-chemistry.orgacs.org This reaction is believed to proceed through the in situ formation of a 2H-azirine, which then reacts with the dicarbonyl compound. organic-chemistry.org Another approach is the copper(II)-catalyzed reaction of α-ethoxycarbonyl vinyl azides with ethyl acetoacetate, which proceeds via a 1,4-addition mechanism. organic-chemistry.orgacs.org Manganese(III)-catalyzed reactions of vinyl azides with 1,3-dicarbonyl compounds also yield pyrroles, likely through a radical pathway involving an iminyl radical intermediate. scispace.comacs.org Additionally, a base-initiated reaction between vinyl azides and tosylmethyl isocyanide (TOSMIC) provides a facile route to 2,3,4-trisubstituted pyrroles. cdnsciencepub.com

Radical Processes Involving Azido (B1232118) Compounds

Azido compounds are susceptible to radical-mediated transformations, which often involve the generation of the highly reactive azide radical (N₃•).

Generation and Reactivity of Azide Radicals (N₃•)

The azide radical (N₃•) is a transient, open-shell species that can be generated from azide precursors, such as sodium azide, primarily through a single electron transfer (SET) process or homolytic cleavage. researchgate.netrsc.orgrsc.org Photoredox and electrochemical methods are commonly employed for its generation. researchgate.netrsc.orgnih.gov The azide radical is linear and symmetrical and is considered an electrophilic species. dtic.milmdpi.com

Once generated, the azide radical exhibits diverse reactivity. It is a potent one-electron oxidant and can participate in addition reactions with unsaturated bonds and intermolecular hydrogen atom transfer (HAT) processes. researchgate.netrsc.orgrsc.org The azide radical can decay via a second-order process, and in the presence of excess azide anions, it can form the transient N₆•⁻ radical anion. rsc.orgdtic.mil Its reaction with hydrogen atoms is nearly diffusion-controlled. dtic.mil

Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) Mechanisms

Single electron transfer (SET) is a primary mechanism for the formation of the azide radical from an azide anion. researchgate.netrsc.orgmdpi.com This process is often facilitated by transition metals or photochemical and electrochemical methods. researchgate.netnih.gov

Hydrogen atom transfer (HAT) is another key reaction pathway involving the azide radical. researchgate.netrsc.orgmdpi.com The electrophilic azide radical can abstract a hydrogen atom from a suitable donor, generating a new radical species and hydrazoic acid. mdpi.com This process is driven by the relative bond dissociation energies (BDEs). mdpi.com Electrochemically generated azide radicals have been utilized as HAT reagents in C-H functionalization reactions. nih.govacs.org For instance, the electrochemical reaction between γ-lactams and electron-deficient alkenes can be mediated by a tetrabutylammonium (B224687) azide HAT catalyst. acs.org In some cases, HAT can be initiated by a photocatalyst, with the resulting alkyl radical being trapped by an azide source. nih.govacs.org

Other Emerging Transformation Pathways of Azido Compounds

The field of organic azide chemistry continues to expand, with new and innovative transformations being developed. google.commdpi.com

One area of growing interest is the use of organic azides in multicomponent reactions (MCRs). nih.gov These reactions allow for the rapid construction of complex molecules from three or more starting materials in a single step. For example, a copper-catalyzed MCR of terminal alkynes, sulfonyl azides, and carbodiimides has been adapted to a multicomponent polymerization to create functional polymers. nih.gov

The selective transformation of one azido group in the presence of others is another area of active research. chemrxiv.org This has led to the development of methods for the transient protection of azido groups, enabling site-selective reactions on diazido compounds. chemrxiv.org For instance, a one-pot conversion of α-azidocarbonyl compounds to α-diazo compounds has been achieved through selective protection and subsequent deprotective conversion. chemrxiv.org

Furthermore, novel cyclization strategies involving organic azides are continuously being explored. Manganese-mediated formal [3+3] cycloadditions of vinyl azides with cyclopropanols have been utilized in the total synthesis of complex natural products. scispace.com The unique reactivity of the azide functional group also allows it to serve as a masked amino group, which can be revealed at a later stage in a synthetic sequence. scispace.com

Spectroscopic Characterization Methodologies for Ethenylcarbamyl Azide

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For ethenylcarbamyl azide (B81097), the IR spectrum is characterized by distinct bands corresponding to the azide, ethenyl, and carbamyl moieties.

The most prominent feature in the IR spectrum of an organic azide is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the N₃ group. In acyl azides, this band is reliably found in the 2100-2200 cm⁻¹ region. For carbamoyl (B1232498) azide, a closely related analogue, the asymmetric stretching mode of the azido (B1232118) moiety is observed at approximately 2170 cm⁻¹. d-nb.info This intense absorption is a definitive diagnostic marker for the presence of the azide functional group in the molecule. The exact frequency can be influenced by the electronic environment and physical state of the compound. d-nb.inforsc.org

Beyond the azide stretch, the IR spectrum reveals key vibrations of the carbamyl and ethenyl groups.

Carbamyl Group: The carbamyl moiety (–C(O)NH–) is identified by its characteristic carbonyl (C=O) stretching vibration. In carbamoyl azide, this appears as a strong band around 1732 cm⁻¹. d-nb.info The N-H stretching vibration of the amide is expected in the region of 3100-3500 cm⁻¹, while the N-H bending mode typically occurs around 1600 cm⁻¹.

Ethenyl Group: The ethenyl (vinyl, –CH=CH₂) group presents several characteristic bands. The C-H stretching vibrations of the sp² hybridized carbons are typically found just above 3000 cm⁻¹. alfredstate.edu The C=C double bond stretching vibration usually gives rise to a medium-intensity band in the 1680–1620 cm⁻¹ range. Additionally, out-of-plane C-H bending vibrations (wags) below 1000 cm⁻¹ are characteristic of the vinyl group.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | ca. 2170 | d-nb.info |

| Carbamyl (C=O) | Carbonyl Stretch | ca. 1732 | d-nb.info |

| Ethenyl (C=C-H) | C-H Stretch | >3000 | alfredstate.edu |

| Ethenyl (C=C) | C=C Stretch | 1680 - 1620 | |

| Amide (N-H) | N-H Stretch | 3500 - 3100 |

Two-dimensional infrared (2D-IR) spectroscopy is an advanced technique used to study ultrafast structural dynamics and vibrational couplings. rsc.orgresearchgate.net By spreading the vibrational spectrum over two frequency axes, 2D-IR can reveal correlations between different vibrational modes and monitor their evolution on picosecond timescales. d-nb.info For a molecule like ethenylcarbamyl azide, 2D-IR could be employed to study the coupling between the azide asymmetric stretch and other modes in the molecule, such as the carbonyl stretch. This provides insight into intramolecular vibrational energy redistribution (IVR). d-nb.info Furthermore, the technique is highly sensitive to the solute's local environment, making it a powerful tool for investigating solvation dynamics and intermolecular interactions, particularly how solvent molecules interact with the azide and carbamyl groups. aip.orgnih.govepj-conferences.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural characterization of this compound in solution. By analyzing the spectra of ¹H and ¹³C nuclei, it is possible to confirm the connectivity of the carbon skeleton and the arrangement of protons. While specific experimental data for this compound is not detailed in the surveyed literature, the expected spectral features can be predicted based on the known chemical shifts for its constituent functional groups. The related compound, carbamoyl azide, has been characterized using multinuclear NMR spectroscopy. d-nb.info

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons.

Ethenyl Protons: The three protons of the vinyl group (–CH=CH₂) would appear as a complex multiplet system in the typical olefinic region of approximately 4.5 to 6.5 ppm. The unique electronic environment of each proton and their spin-spin coupling would result in distinct signals. The coupling constants (J-values) are diagnostic: trans coupling is typically the largest (11-18 Hz), cis coupling is intermediate (6-15 Hz), and geminal coupling is the smallest (0-5 Hz).

Carbamyl Proton: The proton attached to the nitrogen atom (N-H) would likely appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding effects, but it is often found in the 5-9 ppm range.

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| Ethenyl (-CH=) | 4.5 - 6.5 | Multiplet (e.g., d, dd) | Jtrans: 11-18 Jcis: 6-15 Jgem: 0-5 |

| Ethenyl (=CH₂) | 4.5 - 6.5 | Multiplet (e.g., d, dd) | |

| Carbamyl (N-H) | 5 - 9 | Broad Singlet | N/A |

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides information about their electronic environment.

Carbonyl Carbon: The carbon of the carbonyl group (C=O) is typically deshielded and would appear at the downfield end of the spectrum, expected in the range of 160-180 ppm. rsc.org

Ethenyl Carbons: The two carbons of the vinyl group would be found in the olefinic region. The terminal carbon (=CH₂) generally appears between 110-125 ppm, while the substituted carbon (–CH=) is expected between 120-140 ppm.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Carbamyl (C=O) | 160 - 180 | rsc.org |

| Ethenyl (-CH=) | 120 - 140 | |

| Ethenyl (=CH₂) | 110 - 125 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. beilstein-journals.org Using soft ionization techniques like electrospray ionization (ESI), the molecular ion peak can be observed, confirming the compound's molecular formula (C₃H₄N₄O) and molecular weight (112.04 g/mol ).

The most characteristic fragmentation pathway for organic azides under electron impact (EI) or collision-induced dissociation (CID) is the facile loss of a molecule of dinitrogen (N₂). nih.govresearchgate.net This neutral loss of 28 Da is a hallmark of the azide functional group and typically results in a prominent [M-28]⁺ peak in the mass spectrum. researchgate.net

For this compound, the fragmentation process would proceed as follows:

Initial Ionization: Formation of the molecular ion, [C₃H₄N₄O]⁺˙ (m/z = 112).

Loss of Dinitrogen: The primary and most favorable fragmentation is the expulsion of N₂, leading to the formation of the ethenylcarbamoyl nitrene radical cation, [C₃H₄N₂O]⁺˙, at m/z = 84. researchgate.net

Secondary Fragmentation: The [M-28]⁺ ion can undergo further fragmentation. Potential pathways include the loss of a carbonyl group (CO) to yield an ion at m/z = 56, or cleavage to produce smaller characteristic ions such as the vinyl cation [C₂H₃]⁺ (m/z = 27) or isocyanate-related fragments.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Formula | Description |

| 112 | Molecular Ion [M]⁺˙ | [C₃H₄N₄O]⁺˙ | The intact ionized molecule. |

| 84 | [M - N₂]⁺˙ | [C₃H₄N₂O]⁺˙ | The primary fragment resulting from the characteristic loss of a neutral dinitrogen molecule. researchgate.net |

| 56 | [M - N₂ - CO]⁺˙ | [C₂H₄N]⁺ | Subsequent loss of a carbonyl group from the [M - N₂]⁺˙ fragment. |

| 55 | [M - N₂ - CHO]⁺ or [C₃H₃N₂]⁺ | [C₂H₃N]⁺ or [C₃H₃N₂]⁺ | Loss of a formyl radical or other rearrangement. |

| 43 | Isocyanate Ion [HNCO]⁺˙ | [CHNO]⁺˙ | Cleavage producing the isocyanate radical cation. |

| 27 | Vinyl Cation [C₂H₃]⁺ | [C₂H₃]⁺ | Fragment corresponding to the vinyl portion of the molecule. |

Electronic Spectroscopy for Electronic Transitions and Photochemical Process Monitoring

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is employed to study the electronic transitions within this compound and to monitor its transformation during photochemical reactions. mdpi.comnih.gov The electronic structure of an acyl azide like this compound is significantly influenced by the conjugation between the carbonyl group and the azide moiety. researchgate.net This results in an electronic absorption spectrum that is distinct from simple alkyl or aryl azides.

The spectrum is expected to be dominated by intense π → π* transitions in the UV region. researchgate.net Studies on benzoyl azide, a close structural analog, show that such compounds typically display multiple strong absorption bands in the accessible UV range, with the position of the absorption maximum being only slightly sensitive to solvent polarity. researchgate.net

This technique is particularly powerful for monitoring photochemical processes in real-time. chemrxiv.org this compound, upon irradiation with UV light, is expected to undergo a photo-Curtius rearrangement or lose N₂ to form a highly reactive nitrene intermediate. nih.govresearchgate.net Time-resolved transient absorption spectroscopy can be used to observe this process directly. nih.gov

The typical photochemical pathway that can be monitored involves:

Photoexcitation: The ground-state molecule absorbs a photon, promoting it to an electronically excited singlet state (S₁). This excited state is very short-lived.

Nitrogen Extrusion: The excited azide rapidly loses a molecule of N₂, leading to the formation of a singlet ethenylcarbamoyl nitrene.

Intermediate Detection: This transient singlet nitrene intermediate possesses its own characteristic electronic absorption spectrum, often in the visible range, allowing for its direct detection and the measurement of its formation and decay kinetics. nih.gov

For example, studies on diphenylphosphoryl azide revealed a transient species absorbing at 525 nm, which was assigned to the singlet phosphorylnitrene, with a lifetime of several hundred picoseconds. nih.gov A similar approach would allow for the direct observation and characterization of the singlet ethenylcarbamoyl nitrene, providing critical insights into its reactivity.

Table 3: Predicted Electronic Absorption Data for this compound and its Photochemical Intermediate

| Species | Predicted λmax (nm) | Transition Type | Notes |

| This compound | ~220 - 260 | π → π | Intense absorption band in the UV region, characteristic of acyl azides due to conjugation between the carbonyl and azide groups. researchgate.net |

| Singlet Ethenylcarbamoyl Nitrene | ~400 - 550 | n → π | Transient absorption in the visible region following photolysis. The exact position would be characteristic of the singlet nitrene intermediate and allows for real-time monitoring of its kinetics. nih.govnih.gov |

Computational and Theoretical Investigations Relevant to Ethenylcarbamyl Azide

Quantum Chemical Methodologies Applied to Azide (B81097) Systems

Quantum chemical methods are powerful tools for investigating the fundamental properties of molecules. For azide systems, these computational approaches have been instrumental in understanding their behavior at the molecular level. Various methodologies, from Density Functional Theory (DFT) to high-level ab initio calculations, have been employed to model the complex electronic landscapes of these compounds. photobiology.comresearchgate.net

Density Functional Theory (DFT) for Ground State Geometries, Energies, and Reaction Energetics

Density Functional Theory (DFT) has become a widely used method for calculating the ground state properties of organic azides due to its balance of computational cost and accuracy. researchgate.net DFT calculations, often using hybrid functionals like B3LYP, are employed to determine optimized geometries, electronic energies, and the energetics of chemical reactions. nih.govnih.gov For instance, DFT has been used to study the Curtius rearrangement, a fundamental reaction of organic azides, providing insights into the reaction mechanism. researchgate.net

These calculations can predict key molecular properties and reaction parameters, as illustrated in the table below, which showcases typical data obtained from DFT studies on azide-containing systems.

| Property | Typical Calculated Value | Significance |

| Ground State Energy | Varies by molecule | Provides a baseline for comparing the stability of different conformers or isomers. |

| Optimized Bond Lengths (e.g., N-N, C-N) | ~1.1-1.4 Å | Crucial for understanding the geometric structure and bonding within the azide group. |

| Vibrational Frequencies | Varies | Used to characterize stationary points as minima or transition states and to calculate zero-point vibrational energies. |

| Activation Energy Barriers | 10-40 kcal/mol | Determines the kinetic feasibility of a reaction pathway, such as decomposition or rearrangement. nih.gov |

| Reaction Enthalpies | Varies | Indicates whether a reaction is exothermic or endothermic, providing thermodynamic insights. |

This table presents a generalized summary of data that can be obtained from DFT calculations on azide systems.

Ab Initio Methods (e.g., MP2, MCSCF, Coupled Cluster) for High-Accuracy Electronic Structure Calculations

For a more accurate description of the electronic structure, particularly for systems with significant electron correlation or multi-reference character, ab initio methods are employed. Techniques such as Møller-Plesset perturbation theory (MP2), multi-configurational self-consistent field (MCSCF), and coupled cluster (CC) theory provide higher-level electronic structure calculations. photobiology.comaip.orgscispace.com

These methods are particularly important for studying the decomposition of azides, which can involve complex electronic rearrangements and the formation of reactive intermediates. aip.orgresearchgate.net For example, post-SCF ab initio methods have been used to analyze the pyrolysis and photolysis of simple alkyl azides, elucidating the features of their potential energy surfaces. aip.org High-level ab initio calculations have also been used to study the extrusion of N2 from azides to form nitrenes, investigating both spin-allowed and spin-forbidden reaction channels. researchgate.net

Computational Elucidation of Reaction Mechanisms and Transition State Structures

A significant application of quantum chemical methods is the elucidation of reaction mechanisms. By mapping out the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, the transition state structures that connect them. For organic azides, this has been applied to various reactions, including cycloadditions and rearrangements. researchgate.netnih.gov

Computational studies have investigated the mechanism of reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), revealing the stepwise nature of the process and the role of the catalyst in lowering the activation barrier. nih.govrsc.org The structures of transition states provide critical information about the geometry of the molecule at the peak of the energy barrier, offering insights into the factors that control reaction rates and selectivity. sci-hub.se

Investigation of Nitrene Intermediates and their Electronic States

The thermal or photochemical decomposition of organic azides often proceeds through the formation of highly reactive nitrene intermediates. researchgate.netscispace.com Computational chemistry is an indispensable tool for studying these transient species, which are often difficult to characterize experimentally. Quantum chemical calculations can determine the electronic state of the nitrene (singlet or triplet) and its subsequent reaction pathways. scispace.comresearchgate.net

Studies have shown that the decomposition of azides can lead to nitrenes in either the singlet or triplet state, and the relative energies of these states influence the subsequent chemistry. researchgate.net For example, multiconfigurational ab initio calculations have confirmed that methylnitrene is an intermediate in the decomposition of methyl azide, and these calculations have detailed its subsequent isomerization and decomposition pathways. scispace.com The electronic state of the nitrene is critical, as singlet nitrenes are often involved in highly exothermic reactions, leading to chemically activated products. scispace.comresearchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration and Reaction Dynamics

While quantum chemical methods provide detailed information about specific points on a potential energy surface, molecular dynamics (MD) simulations offer a way to explore the conformational landscape and reaction dynamics over time.

MD simulations are particularly useful for flexible molecules like ethenylcarbamyl azide, which can adopt various conformations. rsc.orgrsc.org These simulations can provide insights into the relative stabilities of different conformers and the energy barriers between them. researchgate.netacs.org

Exploration of Conformational Diversity and Stability

For molecules with rotatable bonds, such as the carbamate (B1207046) group in this compound, multiple conformations can exist. acs.orgnih.gov The conformational landscape of carbamates has been studied using a combination of experimental techniques and DFT calculations to understand the relative stability of different conformers. acs.org Carbamates can exist in syn and anti conformations, with the anti rotamer often being more stable for steric and electrostatic reasons. nih.gov

Computational conformational searches can systematically explore the potential energy surface to identify low-energy conformers. acs.org The results of these searches can be used to understand how different conformers might influence the reactivity and biological activity of the molecule.

Below is a representative table illustrating the kind of data that can be generated from conformational analysis of a carbamate-containing molecule.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) | Population (%) |

| Anti-1 | 0.00 | ~180° | 60 |

| Anti-2 | 0.50 | ~175° | 30 |

| Syn-1 | 1.20 | ~0° | 8 |

| Syn-2 | 1.50 | ~5° | 2 |

This is a hypothetical data table for illustrative purposes, based on typical findings for carbamate conformational analysis.

Non-Adiabatic Dynamics in Photo-induced Processes.muni.cz

The photochemistry of acyl azides, a class of compounds to which this compound belongs, is characterized by complex processes that occur on ultrafast timescales, often involving the breakdown of the Born-Oppenheimer approximation. When a molecule like this compound absorbs light, it is promoted to an electronically excited state. However, the subsequent relaxation and chemical transformation, such as the Curtius rearrangement to form an isocyanate, may involve transitions between different potential energy surfaces (electronic states). researchgate.netdiva-portal.org These transitions are known as non-adiabatic processes and are crucial for understanding the photochemical reaction mechanism.

Non-adiabatic dynamics simulations, such as trajectory surface hopping, are employed to model these events. diva-portal.org These simulations propagate classical trajectories for the nuclei on quantum-mechanically calculated potential energy surfaces, allowing for "hops" between different electronic states at regions of strong coupling, such as conical intersections.

For this compound, such simulations would be critical for elucidating the mechanism of its photo-induced Curtius rearrangement. Upon excitation, the molecule could undergo nitrogen extrusion to form a nitrene intermediate. acs.org Studies on related compounds like phenyl azide have shown that photodissociation is an extremely rapid process, occurring within hundreds of femtoseconds, and is significantly influenced by the involvement of multiple excited states (S₁, S₂). diva-portal.orgacs.org Full-dimensional trajectory-based simulations could reveal the precise nuclear motions involved, such as the N-N bond separation and synchronous changes in the N-N-N bond angle, leading to the formation of ethenylcarbamyl nitrene and molecular nitrogen. diva-portal.org

A hypothetical trajectory simulation for the photodissociation of this compound might yield the data presented in the table below, illustrating the population dynamics of the electronic states over time.

| Time (femtoseconds) | S₂ State Population (%) | S₁ State Population (%) | S₀ State Population (Product) (%) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 50 | 45 | 53 | 2 |

| 100 | 10 | 75 | 15 |

| 150 | 2 | 50 | 48 |

| 200 | 0 | 20 | 80 |

These simulations provide profound insights into the reaction pathway, identifying the key electronic states involved and the timescale of the transformation, which is fundamental for controlling photochemical reactions. researchgate.netcapes.gov.br

Prediction and Interpretation of Spectroscopic Parameters from Theoretical Models.pearson.com

Theoretical models are indispensable for predicting and interpreting the spectroscopic features of molecules like this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations can provide highly accurate predictions of vibrational (Infrared) and nuclear magnetic resonance (NMR) spectra. uni-muenchen.dejocpr.com

Infrared (IR) Spectroscopy: The IR spectrum is determined by the vibrational modes of a molecule. Theoretical calculations can predict the frequencies and intensities of these modes. For this compound, the most characteristic feature would be the asymmetric stretching frequency of the azide group (N₃), which is typically observed in the region of 2100-2160 cm⁻¹. uni-muenchen.de The symmetric stretch is found at lower frequencies, around 1180-1340 cm⁻¹. uni-muenchen.de Calculations using methods like B3LYP with a suitable basis set (e.g., 6-31G(d)) can predict these frequencies with good agreement with experimental data, aiding in the structural confirmation of the compound. uni-muenchen.decas.cz Other key predicted vibrations would include the C=O stretch of the carbonyl group and the C=C stretch of the vinyl group.

| Vibrational Mode | Predicted Frequency (cm⁻¹) (B3LYP/6-31G(d)) | Hypothetical Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| νas(N₃) | 2145 | 2138 | Azide asymmetric stretch |

| ν(C=O) | 1710 | 1705 | Carbonyl stretch |

| ν(C=C) | 1640 | 1645 | Vinyl C=C stretch |

| νs(N₃) | 1250 | 1245 | Azide symmetric stretch |

NMR Spectroscopy: Predicting ¹H and ¹³C NMR chemical shifts is also a common application of computational chemistry. jocpr.comresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. For this compound, the protons on the vinyl group would exhibit distinct chemical shifts due to their different electronic environments (cis, trans, geminal to the carbonyl group). vaia.com Theoretical calculations can help assign these signals, which might otherwise be ambiguous. Similarly, the chemical shifts of the carbonyl and vinyl carbons can be accurately predicted.

Computational Design and Screening of this compound Derivatives and Reactants

Computational chemistry serves as a powerful tool for the in silico design and screening of new molecules with desired properties, a process that is significantly faster and more cost-effective than experimental synthesis and testing. nih.govfrontiersin.org For this compound, this approach can be used to design derivatives with tailored reactivity, stability, or energetic properties.

As organic azides are often energetic materials, one application is the design of new high-energy, low-sensitivity compounds. nih.gov Computational screening can be used to evaluate a large library of virtual derivatives of this compound. researchgate.net Properties such as the heat of formation (a measure of energy content), bond dissociation energy (an indicator of thermal stability), and density can be calculated using quantum chemical methods. scispace.comacs.org For instance, substituting hydrogen atoms on the vinyl group with nitro (—NO₂) or other explosophoric groups could be investigated. nih.gov

The screening process would involve:

Generating a virtual library of candidate derivatives.

Calculating key properties for each molecule using a computationally efficient method (e.g., DFT). scispace.com

Filtering the candidates based on desired criteria (e.g., high detonation velocity, low impact sensitivity). nih.gov

The table below shows a hypothetical screening of this compound derivatives for energetic properties.

| Compound | Substituent (R) on Vinyl Group | Calculated Heat of Formation (kJ/mol) | Predicted Detonation Velocity (km/s) |

|---|---|---|---|

| This compound | -H | +250 | 7.5 |

| Derivative 1 | -NO₂ (geminal) | +350 | 8.8 |

| Derivative 2 | -NH₂ (trans) | +220 | 7.2 |

| Derivative 3 | -N₃ (cis) | +410 | 9.1 |

This computational pre-screening identifies the most promising candidates for subsequent, more rigorous theoretical analysis or for experimental synthesis, thereby accelerating the discovery of new materials. frontiersin.orgresearchgate.net

Applications of Ethenylcarbamyl Azide in Organic Synthesis

Ethenylcarbamyl Azide (B81097) as a Versatile Building Block for Complex Molecule Synthesis

Ethenylcarbamyl azide serves as a valuable and versatile building block in the synthesis of complex molecules, particularly those incorporating nitrogen atoms. rsc.org Organic azides, in general, are recognized for their utility in introducing the amino group and for their participation in reliable reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often termed "click chemistry". enamine.netsigmaaldrich.comenamine.net This reliability makes them suitable for constructing intricate molecular architectures. enamine.net The azide functional group within this compound is a high-energy moiety that can be readily transformed into various intermediates, which then participate in the formation of more complex structures. baseclick.eu The versatility of vinyl azides, a class to which this compound belongs, is well-documented in the synthesis of a multitude of nitrogen-containing heterocycles. rsc.org

Synthesis of Nitrogen-Containing Heterocyclic Compounds via Cycloaddition Reactions

Cycloaddition reactions involving this compound are a cornerstone of its utility, providing access to a wide array of nitrogen-containing heterocyclic compounds. rsc.orgkit.edumdpi.comrasayanjournal.co.in These heterocycles are significant structural motifs in pharmaceuticals and materials science. kit.eduorganic-chemistry.org The azide group can act as a 1,3-dipole, reacting with various dipolarophiles to construct five-membered rings. wikipedia.orgijrpc.com

Preparation of 1,2,3-Triazoles from Alkyne Reactants

The reaction of azides with alkynes to form 1,2,3-triazoles is a prominent example of a 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition. wikipedia.orgorganic-chemistry.orgrsc.org While the thermal reaction can lead to a mixture of regioisomers, the copper(I)-catalyzed version (CuAAC) is highly regioselective, typically yielding the 1,4-disubstituted triazole. wikipedia.orgorganic-chemistry.orgfrontiersin.org This reaction is a prime example of "click chemistry" due to its high yield, broad scope, and simple execution. organic-chemistry.orgnih.gov The use of N-carbamoyl azides, such as this compound, in CuAAC reactions has been shown to be effective in producing N-carbamoyl 1,2,3-triazoles. csic.es

Catalysts play a crucial role in the efficiency and regioselectivity of this transformation. Copper(I) catalysts are widely used, and various copper sources and ligands have been developed to optimize the reaction. frontiersin.orgnih.gov Ruthenium catalysts have also been employed, notably for the synthesis of 1,5-disubstituted triazoles. organic-chemistry.org The choice of catalyst can therefore direct the regiochemical outcome of the cycloaddition.

Table 1: Catalytic Systems for Azide-Alkyne Cycloadditions

| Catalyst System | Regioselectivity | Key Features |

| Copper(I) | 1,4-disubstituted | High yields, mild conditions, considered a "click" reaction. wikipedia.orgorganic-chemistry.orgfrontiersin.org |

| Ruthenium | 1,5-disubstituted | Complements copper catalysis, allows for different regioisomers. organic-chemistry.org |

| Thermal | Mixture of 1,4- and 1,5- | Requires elevated temperatures, often lacks regioselectivity. wikipedia.orgorganic-chemistry.org |

| Rare-earth metals | 1,5-disubstituted | Effective with aromatic alkynes. nih.gov |

Synthesis of Aziridines and other Small Ring Heterocycles

This compound can be a precursor for the synthesis of aziridines, three-membered nitrogen-containing heterocycles. researchgate.net Aziridines are valuable synthetic intermediates due to the ring strain that makes them susceptible to ring-opening reactions, providing access to a variety of functionalized amines. researchgate.netnih.gov The synthesis of aziridines can be achieved through various methods, including the reaction of alkenes with nitrenes generated from azides. youtube.com The decomposition of vinyl azides can lead to 2H-azirines, which are highly reactive intermediates themselves and can be used to synthesize other heterocyclic systems. nih.gov

A straightforward method for aziridine (B145994) synthesis involves the reaction of electron-rich azides with electron-deficient olefins in the presence of an acid like triflic acid. organic-chemistry.org Another approach is the intramolecular cyclization of 2-azidoalcohols, which can be formed from the ring-opening of oxiranes with an azide source. wikipedia.org

Formation of Isoquinolines and Fused Heterocycles

This compound derivatives can be utilized in the synthesis of isoquinolines and other fused heterocyclic systems. mdpi.comuomustansiriyah.edu.iqresearchgate.net For instance, α-azido carbonyl compounds that contain a 2-alkenylaryl group can undergo intramolecular reactions to form isoquinoline (B145761) derivatives. organic-chemistry.org This transformation can proceed through a 6π-electrocyclization of an N-H imine intermediate. organic-chemistry.org By carefully selecting the reaction conditions, it is possible to control the reaction pathway to favor the formation of isoquinolines over other potential products like isoindoles. organic-chemistry.org Additives such as potassium carbonate can be used to promote the desired cyclization. organic-chemistry.org

Generation of Pyrroles and Chromenopyrroles through Vinyl Azide Reactivity

Vinyl azides, including this compound, are effective precursors for the synthesis of pyrroles. nih.govcdnsciencepub.com One common strategy involves the thermal or metal-catalyzed reaction of vinyl azides with 1,3-dicarbonyl compounds. organic-chemistry.orgacs.org The thermal reaction is believed to proceed through an in-situ generated 2H-azirine intermediate, which then reacts with the dicarbonyl compound. organic-chemistry.orgnih.gov Alternatively, copper(II) catalysts can promote the reaction at lower temperatures via a proposed 1,4-addition mechanism. organic-chemistry.orgacs.org The choice between thermal and catalytic conditions can lead to different regioisomers of the resulting pyrroles. organic-chemistry.orgacs.org

The reactivity of vinyl azides can also be harnessed for the synthesis of chromenopyrroles. This involves leveraging the vinyl azide moiety to construct the pyrrole (B145914) ring fused to a chromone (B188151) scaffold.

Table 2: Methods for Pyrrole Synthesis from Vinyl Azides

| Method | Reactant | Key Intermediate (Proposed) | Conditions |

| Thermal | 1,3-Dicarbonyl Compound | 2H-Azirine | Toluene, 100°C. organic-chemistry.org |

| Copper-Catalyzed | Ethyl Acetoacetate | Copper enolate/Alkylideneaminocopper | Cu(OTf)₂, 40-60°C. organic-chemistry.orgacs.org |

| Base-Initiated | Tosylmethyl isocyanide (TOSMIC) | Michael adduct | Mild, basic conditions. cdnsciencepub.com |

Preparation of Amides, Amines, Ureas, and Carbamates through Rearrangement Reactions

This compound can undergo rearrangement reactions, most notably the Curtius rearrangement, to produce a variety of important functional groups. wikipedia.orgorganic-chemistry.orgnih.govnih.gov The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.orgtestbook.com This isocyanate is a key intermediate that can be trapped with various nucleophiles. organic-chemistry.orgnih.gov

The reaction of the isocyanate with water leads to an unstable carbamic acid, which decarboxylates to yield a primary amine. organic-chemistry.orglibretexts.org If the isocyanate is reacted with an alcohol, a carbamate (B1207046) is formed. wikipedia.org Similarly, reaction with an amine produces a urea (B33335) derivative. wikipedia.org The Curtius rearrangement is known for its high functional group tolerance and retention of stereochemistry, making it a valuable tool in organic synthesis. nih.gov This reaction provides a pathway to convert carboxylic acid derivatives, from which acyl azides are often prepared, into amines with one less carbon atom. bdu.ac.inwikipedia.org

Table 3: Products from the Curtius Rearrangement of this compound

| Nucleophile | Product |

| Water | Primary Amine (after decarboxylation). organic-chemistry.orglibretexts.org |

| Alcohol | Carbamate. wikipedia.org |

| Amine | Urea. wikipedia.org |

Utilization in Polymer Chemistry and Materials Science for Crosslinking and Functionalization

This compound, possessing both a reactive azide group and a polymerizable vinyl group, holds potential in polymer chemistry and materials science. The azide moiety can be converted into a highly reactive nitrene intermediate, while the vinyl group can participate in polymerization reactions. This dual functionality allows for its theoretical application in creating crosslinked polymer networks and functionalizing surfaces.

Organic azides are frequently employed as crosslinking agents for polymeric materials. nih.gov The crosslinking process is typically initiated by heat or ultraviolet (UV) light, which causes the azide group to release nitrogen gas (N₂) and form a highly reactive nitrene intermediate. nih.govmdpi.com This nitrene can then undergo various reactions, most notably insertion into carbon-hydrogen (C-H) bonds of adjacent polymer chains, forming stable covalent links. mdpi.comosti.gov This method is operationally simple and can be applied to a wide range of polymers, even those lacking specific functional groups. mdpi.comosti.gov

The introduction of crosslinks into a polymer matrix can significantly alter and improve its material properties. Research on other small molecule difunctional azides has shown that crosslinking can lead to:

Reduced water uptake and swelling: In a study on quaternary ammonium (B1175870) functionalized poly(phenylene oxide) (QPPO) anion exchange membranes (AEMs), the addition of 10 mol% of a diazide crosslinker resulted in a 59% reduction in water uptake and a 58.8% decrease in the swell ratio. osti.gov

Improved mechanical properties: The same study reported a 31% increase in tensile strength compared to the uncrosslinked material. osti.gov

Enhanced durability: Nitrene crosslinking contributed to 1000 hours of stable performance under electrochemical load. osti.gov

While specific studies on this compound as a crosslinker are not prevalent, its structure suggests it could function as a photo-crosslinker. Upon UV irradiation, the azide would form a nitrene, which could then crosslink polymer chains. This approach is versatile as it can be incorporated into existing polymer fabrication strategies and allows for crosslinking to occur post-casting in the solid state. osti.gov

Table 1: Effects of Nitrene-Based Crosslinking on Polymer Properties

| Property | Observation | Quantitative Example | Citation |

|---|---|---|---|

| Water Uptake | Significant Reduction | 59% reduction with 10 mol% diazide crosslinker in QPPO membranes. | osti.gov |

| Swell Ratio | Significant Decrease | 58.8% decrease with 10 mol% diazide crosslinker in QPPO membranes. | osti.gov |

| Tensile Strength | Increase | 31% increase in QPPO membranes versus uncrosslinked material. | osti.gov |

| Solvent Resistance | Improvement | Crosslinked polymers become insoluble in solvents that would dissolve the original polymer. | kaust.edu.sa |

| Thermal Stability | Enhancement | Crosslinking can increase the temperature at which the polymer degrades. | kaust.edu.sa |

Functionalization of Surfaces and Macromolecular Architectures

The azide group is a cornerstone of "click chemistry," particularly the strain-promoted alkyne-azide cycloaddition (SPAAC), a bio-orthogonal reaction that proceeds rapidly and with high specificity without the need for a cytotoxic copper catalyst. d-nb.inforsc.orgresearchgate.net This reaction is a powerful tool for the functionalization of surfaces and complex molecular structures.

This methodology can be used to attach targeting ligands, such as antibodies, to the surface of drug delivery systems like liposomes or nanoparticles. rsc.orgnih.gov For instance, a surface presenting primary amino groups can be modified with a linker containing a strained alkyne (e.g., dibenzocyclooctyne, DBCO). rsc.orgnih.gov Subsequently, a molecule bearing an azide group, such as an azide-functionalized antibody, can be "clicked" onto the surface. rsc.org This strategy allows for precise control over the orientation and density of the attached ligands, which is crucial for applications like targeted drug delivery. d-nb.infonih.gov

Given its structure, this compound could theoretically be used in two main ways for surface functionalization:

Post-polymerization Modification: A polymer or copolymer could be synthesized using the ethenyl group of this compound. The resulting polymer would have pendant carbamoyl (B1232498) azide groups along its chain. These azide groups would then be available for subsequent functionalization via click chemistry.

Surface Grafting: The azide group could first be used to attach the molecule to a surface functionalized with an alkyne. The pendant vinyl group would then be available for further polymerization, allowing for the "grafting-from" of a polymer brush from the surface.

PolyAn, for example, has developed three-dimensional azide surfaces for the bio-orthogonal binding of molecules containing alkyne groups, highlighting the industrial relevance of this surface chemistry. poly-an.de

Development of Novel Synthetic Methodologies Leveraging this compound's Unique Reactivity Profile

The synthetic utility of organic azides stems from the diverse reactivity of the azide functional group. kit.eduwikipedia.org These compounds can act as precursors to other nitrogen-containing functional groups and participate in various cycloaddition and rearrangement reactions. wikipedia.orgnih.gov Carbamoyl azides, the class to which this compound belongs, are particularly known for their role in the Curtius rearrangement.

Curtius Rearrangement: Acyl azides, including carbamoyl azides, undergo a thermal or photochemical rearrangement to form an isocyanate with the loss of nitrogen gas. raco.cat This reaction is a key step in the synthesis of amines and urea derivatives. raco.catresearchgate.net For this compound, this would lead to the formation of ethenyl isocyanate, a valuable synthetic intermediate.

Other Key Reactions of the Azide Group:

Staudinger Reaction/Ligation: Azides react with phosphines (like triphenylphosphine) to form an iminophosphorane. wikipedia.org This intermediate can be hydrolyzed to yield a primary amine, providing a mild method for reducing azides. wikipedia.org This reaction is foundational to Staudinger ligation, a powerful method for forming amide bonds in a traceless manner. wikipedia.org

Azide-Alkyne Huisgen Cycloaddition: As mentioned previously, this 1,3-dipolar cycloaddition reaction between an azide and an alkyne to form a stable 1,2,3-triazole ring is the most prominent "click reaction." wikipedia.orgbaseclick.eu Its reliability and specificity have made it a widely used tool in drug discovery, materials science, and bioconjugation. baseclick.eu

Aza-Wittig Reaction: The iminophosphorane intermediate from the Staudinger reaction can react with carbonyl compounds (aldehydes or ketones) to form imines. wikipedia.org

Nitrene Insertion: Upon decomposition, azides form nitrenes which can insert into C-H or C=C bonds, a reaction utilized in crosslinking as well as in the synthesis of complex nitrogen-containing heterocycles. mdpi.commdpi.com

Recent synthetic developments have focused on creating milder and more efficient methods for these transformations. For example, palladium acetate (B1210297) has been shown to be an exceptional catalyst for converting primary azides into nitriles under neutral conditions. nih.gov While this specific transformation may not be directly applicable to the carbamoyl azide group, it exemplifies the ongoing research into new catalytic systems to harness the unique reactivity of the azide moiety. nih.gov Methodologies for the direct synthesis of carbamoyl azides from carboxylic acid redox-active esters without the use of metals or oxidants have also been developed, providing milder pathways to access these useful reagents. researchgate.net

Table 2: Key Reactions of the Azide Functional Group

| Reaction Name | Reactants | Product(s) | Significance | Citation |

|---|---|---|---|---|

| Curtius Rearrangement | Acyl/Carbamoyl Azide | Isocyanate, N₂ | Synthesis of isocyanates, amines, and ureas. | raco.cat |

| Staudinger Reaction | Azide, Phosphine | Iminophosphorane, then Primary Amine (after hydrolysis) | Mild reduction of azides to amines. | wikipedia.org |

| Huisgen Cycloaddition | Azide, Alkyne | 1,2,3-Triazole | "Click chemistry" for bioconjugation and materials science. | wikipedia.orgbaseclick.eu |

| Aza-Wittig Reaction | Iminophosphorane, Carbonyl Compound | Imine | Synthesis of imines. | wikipedia.org |

| Nitrene Insertion | Azide (activated by heat/light) | Aminated products, Aziridines | Crosslinking, synthesis of heterocycles. | mdpi.commdpi.com |

Q & A

Q. What are the key synthetic routes for Ethenylcarbamyl azide, and how can reaction conditions be optimized for yield and purity?

this compound can be synthesized via copper(I)-catalyzed 1,3-dipolar cycloaddition between terminal alkynes and azides, a method adapted from click chemistry principles . Optimization involves adjusting catalyst concentration (e.g., Cu(I) salts), temperature (room temperature to 60°C), and solvent polarity. Monitoring reaction progress via TLC or HPLC ensures intermediate control. Purification via column chromatography or recrystallization improves purity, with yields typically exceeding 85% under inert atmospheres .

Q. How should researchers characterize this compound to confirm structural integrity?

Characterization requires a multi-technique approach:

- NMR spectroscopy (¹H, ¹³C) to verify vinyl and carbamyl proton environments.

- IR spectroscopy to confirm azide (–N₃) stretches (~2100 cm⁻¹).

- Mass spectrometry (HRMS) for molecular ion validation.

- Elemental analysis to ensure stoichiometric consistency.

Cross-referencing data with computational predictions (e.g., DFT calculations) enhances reliability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While specific toxicity data may be limited, analogous azide compounds require:

- Storage : Refrigeration (2–8°C) in airtight, light-protected containers to prevent decomposition .

- Handling : Use fume hoods, nitrile gloves, and safety goggles. Avoid contact with strong oxidizers to prevent explosive reactions .

- Waste disposal : Neutralize azides with excess sodium nitrite and sulfuric acid before disposal .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in click chemistry applications?

Density Functional Theory (DFT) simulations model transition states and regioselectivity in cycloadditions. Parameters include:

Q. What strategies address discrepancies in thermal stability data across studies?

Contradictions may arise from varying experimental setups. Mitigation involves:

- Standardized protocols : Use differential scanning calorimetry (DSC) under inert gas to measure decomposition temperatures.

- Error analysis : Quantify instrumental uncertainty (e.g., ±2°C for DSC) and environmental factors (humidity, light exposure) .

- Cross-study comparisons : Normalize data using reference compounds (e.g., benzyl azide) to contextualize stability trends .

Q. How can researchers design experiments to explore this compound’s role in peptide backbone modifications?

Incorporate the compound into solid-phase peptide synthesis (SPPS):

Functionalization : Attach azide groups to resin-bound peptides via Mitsunobu reactions .

Cycloaddition : React with alkynylated amino acids under Cu(I) catalysis to form triazole linkages.

Cleavage and analysis : Use MALDI-TOF MS to verify modified peptide masses and HPLC to assess purity .

Q. What methodologies resolve conflicting regioselectivity outcomes in this compound cycloadditions?

Contradictory results (1,4- vs. 1,5-triazole products) require:

- Catalyst screening : Compare Cu(I), Ru(II), or strain-promoted systems.

- Kinetic vs. thermodynamic control : Vary reaction times and temperatures.

- X-ray crystallography : Resolve regiochemistry definitively in crystalline products .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.